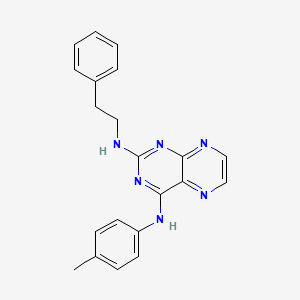![molecular formula C9H8N2O B2475849 1-(吡唑并[1,5-a]吡啶-3-基)乙酮 CAS No. 59942-95-9](/img/structure/B2475849.png)
1-(吡唑并[1,5-a]吡啶-3-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is notable for its presence in various biologically active molecules, making it a compound of interest in medicinal chemistry and pharmaceutical research .
科学研究应用
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its role as a ligand for various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
A structurally similar compound, 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1h-pyrazolo[3,4-c]pyridazin-3-amine, has been reported to target the mitogen-activated protein kinase 1 (mapk1) in humans .
Mode of Action
It is likely that it interacts with its target protein in a manner similar to other pyrazolo[1,5-a]pyridine derivatives, which are known to bind to their target proteins and modulate their activity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions . They have attracted pharmaceutical interest due to their antitrypanosomal activity .
Result of Action
Related compounds have shown significant inhibitory activity in cell proliferation assays .
生化分析
Biochemical Properties
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is known to interact with various enzymes, proteins, and other biomolecules. It has beneficial properties as antimetabolites in purine biochemical reactions . It is also known to interact with pyridine N-imine, a key component in many biochemical reactions .
Cellular Effects
Related compounds, such as pyrazolotriazines, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Molecular Mechanism
It is known that the compound interacts with pyridine N-imine, leading to the formation of pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Temporal Effects in Laboratory Settings
Related compounds have shown tunable photophysical properties, suggesting potential changes in the effects of this compound over time .
Metabolic Pathways
Related compounds, such as pyrazolo[5,1-c][1,2,4]triazines, may act as metabolites, suggesting potential involvement in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves a cycloaddition reaction. One common method is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides a concise route to the compound, although the yields can be modest .
Industrial Production Methods
the synthetic routes used in laboratory settings can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale synthesis .
化学反应分析
Types of Reactions
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyrazolo[1,5-a]pyridine ring .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone include other pyrazolo[1,5-a]pyridine derivatives, such as:
- Pyrazolo[1,5-a]pyridin-3-yl pyridazinones
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
属性
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFXTDZTIWAORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate](/img/structure/B2475767.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2475768.png)
![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)
![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2475771.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)

![3,4-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2475776.png)
![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)
amine hydrochloride](/img/structure/B2475782.png)
![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2475786.png)

